molecular formula C18H18F4N6O3 B10951441 propan-2-yl 4-({[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate

propan-2-yl 4-({[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate

Cat. No.: B10951441
M. Wt: 442.4 g/mol
InChI Key: OZKZSCGEWVRZFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ISOPROPYL 4-({[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}AMINO)-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

The synthesis of ISOPROPYL 4-({[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}AMINO)-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE involves several steps. The key intermediate, 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine, is synthesized through the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is typically carried out in acetic acid or trifluoroacetic acid, depending on the desired regioselectivity . The final compound is obtained by reacting the intermediate with isopropyl 4-aminobenzoate under appropriate conditions.

Chemical Reactions Analysis

ISOPROPYL 4-({[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}AMINO)-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ISOPROPYL 4-({[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}AMINO)-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

ISOPROPYL 4-({[5,7-BIS(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}AMINO)-1-ETHYL-1H-PYRAZOLE-3-CARBOXYLATE is unique due to the presence of two difluoromethyl groups at positions 5 and 7 of the pyrazolo[1,5-a]pyrimidine ring. Similar compounds include:

Properties

Molecular Formula

C18H18F4N6O3

Molecular Weight

442.4 g/mol

IUPAC Name

propan-2-yl 4-[[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-1-ethylpyrazole-3-carboxylate

InChI

InChI=1S/C18H18F4N6O3/c1-4-27-7-11(14(26-27)18(30)31-8(2)3)24-17(29)10-6-13-23-9(15(19)20)5-12(16(21)22)28(13)25-10/h5-8,15-16H,4H2,1-3H3,(H,24,29)

InChI Key

OZKZSCGEWVRZFI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OC(C)C)NC(=O)C2=NN3C(=CC(=NC3=C2)C(F)F)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.